molecular formula C9H5N3O B1503017 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190319-79-9

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No. B1503017
CAS RN: 1190319-79-9
M. Wt: 171.16 g/mol
InChI Key: APDGHIXQEVUKIY-UHFFFAOYSA-N
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Description

“3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound with the IUPAC name 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid . It has a molecular weight of 190.16 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is 1S/C9H6N2O3/c12-4-6-3-10-7-1-5(9(13)14)2-11-8(6)7/h1-4,10H,(H,13,14) . This code provides a detailed representation of the compound’s molecular structure.

Mechanism of Action

While the specific mechanism of action for “3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is not known, related 1H-pyrrolo[2,3-b]pyridine derivatives have been found to inhibit the FGFR signaling pathway . This pathway plays an essential role in various types of tumors , suggesting that “3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” may have potential applications in cancer therapy.

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGHIXQEVUKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676850
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

CAS RN

1190319-79-9
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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